molecular formula C18H21N3S B11447810 N-cyclohexyl-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-cyclohexyl-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11447810
M. Wt: 311.4 g/mol
InChI Key: BUADGQLRQAIABQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a thiophene ring. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities and has been widely studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, solvent-free and catalyst-free methods under microwave irradiation have been explored to reduce environmental impact and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or cyclohexyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and thiophene groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-cyclohexyl-7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H21N3S/c1-13-9-10-21-16(12-13)20-17(15-8-5-11-22-15)18(21)19-14-6-3-2-4-7-14/h5,8-12,14,19H,2-4,6-7H2,1H3

InChI Key

BUADGQLRQAIABQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3CCCCC3)C4=CC=CS4

Origin of Product

United States

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